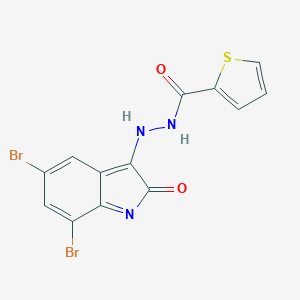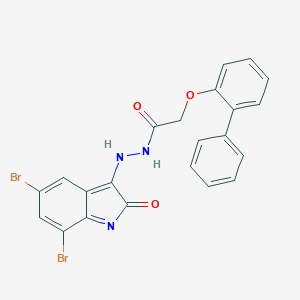
3,4-dichloro-N-dibenzofuran-3-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-N-(dibenzo[b,d]furan-3-yl)benzamide is a chemical compound with the molecular formula C19H11Cl2NO2 It is characterized by the presence of two chlorine atoms and a dibenzo[b,d]furan moiety attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-dibenzofuran-3-ylbenzamide typically involves the following steps:
Formation of Dibenzo[b,d]furan-3-ylamine: This intermediate can be synthesized through a series of reactions starting from dibenzo[b,d]furan. The process may involve nitration, reduction, and amination steps.
Chlorination: The dibenzo[b,d]furan-3-ylamine is then subjected to chlorination to introduce the chlorine atoms at the 3 and 4 positions.
Amidation: The final step involves the reaction of the chlorinated intermediate with benzoyl chloride under suitable conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(dibenzo[b,d]furan-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the chlorine atoms or reduce other functional groups present in the molecule.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
3,4-Dichloro-N-(dibenzo[b,d]furan-3-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may find applications in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-dibenzofuran-3-ylbenzamide involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzamide: Similar in structure but lacks the dibenzo[b,d]furan moiety.
N-(Dibenzo[b,d]furan-3-yl)benzamide: Similar but without the chlorine atoms.
3,4-Dichloro-N-(dibenzo[b,d]thiophene-3-yl)benzamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
3,4-Dichloro-N-(dibenzo[b,d]furan-3-yl)benzamide is unique due to the presence of both chlorine atoms and the dibenzo[b,d]furan moiety
Properties
Molecular Formula |
C19H11Cl2NO2 |
|---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
3,4-dichloro-N-dibenzofuran-3-ylbenzamide |
InChI |
InChI=1S/C19H11Cl2NO2/c20-15-8-5-11(9-16(15)21)19(23)22-12-6-7-14-13-3-1-2-4-17(13)24-18(14)10-12/h1-10H,(H,22,23) |
InChI Key |
ALRHKVLAAIMNPY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Z)-(1-butyl-2-oxoindol-3-ylidene)amino]thiophene-2-carboxamide](/img/structure/B343134.png)
![N-[(Z)-[1-(naphthalen-1-ylmethyl)-2-oxoindol-3-ylidene]amino]thiophene-2-carboxamide](/img/structure/B343135.png)
![4-[2-(2-Thienylcarbonyl)carbohydrazonoyl]phenyl 4-tert-butylbenzoate](/img/structure/B343136.png)
![N'-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]thiophene-2-carbohydrazide](/img/structure/B343138.png)
![N'-[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]thiophene-2-carbohydrazide](/img/structure/B343141.png)
![3-[2-(2-Thienylcarbonyl)carbohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B343142.png)

![2-(biphenyl-2-yloxy)-N'-{(Z)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B343149.png)
![2-{2-[([1,1'-biphenyl]-2-yloxy)acetyl]carbohydrazonoyl}-4,6-dibromophenyl 2-furoate](/img/structure/B343150.png)

![2-(2,5-dichlorophenoxy)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B343154.png)
![N'-[(E)-(2,3-dibromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(2,5-dichlorophenoxy)acetohydrazide](/img/structure/B343155.png)
![3-[(E)-{2-[(2,5-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B343156.png)
